8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that features a bicyclic structure with a thiophene and benzoyl group. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene include other members of the 8-azabicyclo[3.2.1]octane family. These compounds share a similar bicyclic structure but may have different substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-18(19-16-2-1-3-17(19)9-8-16)14-6-4-13(5-7-14)15-10-11-21-12-15/h1-2,4-7,10-12,16-17H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXJHXRVLDFDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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